molecular formula C10H16BN3O3 B7953679 [2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid

[2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid

Cat. No.: B7953679
M. Wt: 237.07 g/mol
InChI Key: WKLNWZGKIRSMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxy group and a piperidine ring. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2-methoxy-4-chloropyrimidine and piperidine under basic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed coupling reaction between the pyrimidine derivative and a boronic acid reagent, such as bis(pinacolato)diboron, under inert atmosphere and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its boronic acid group can interact with biological targets such as enzymes and receptors, making it useful in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, boronic acid-containing compounds are known to inhibit proteasomes, which are targets for cancer therapy.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its ability to form stable complexes with various metal ions.

Mechanism of Action

The mechanism by which [2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. For instance, in enzyme inhibition, the boronic acid group can interact with the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    [2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid pinacol ester: This compound is similar but features a pinacol ester group instead of a free boronic acid group.

    [2-Piperidin-1-ylpyrimidin-5-yl]boronic acid: Lacks the methoxy group, which can influence its reactivity and applications.

Uniqueness

The presence of both the methoxy group and the piperidine ring in this compound provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other boronic acid derivatives and valuable in specific synthetic and research applications.

Properties

IUPAC Name

(2-methoxy-4-piperidin-1-ylpyrimidin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O3/c1-17-10-12-7-8(11(15)16)9(13-10)14-5-3-2-4-6-14/h7,15-16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLNWZGKIRSMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1N2CCCCC2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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